methyl 3,5-difluoro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate

Physicochemical Profiling Drug Design Property-Based Optimization

Methyl 3,5-difluoro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate (CAS 866009-52-1) is a fluorinated 1,2,4-triazole building block with the molecular formula C10H7F2N3O2 and a molecular weight of 239.18 g/mol. Its core structure comprises a benzoate methyl ester substituted at the 4-position with a 1,2,4-triazole ring and at the 3- and 5-positions with fluorine atoms.

Molecular Formula C10H7F2N3O2
Molecular Weight 239.182
CAS No. 866009-52-1
Cat. No. B2946853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3,5-difluoro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate
CAS866009-52-1
Molecular FormulaC10H7F2N3O2
Molecular Weight239.182
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C(=C1)F)N2C=NC=N2)F
InChIInChI=1S/C10H7F2N3O2/c1-17-10(16)6-2-7(11)9(8(12)3-6)15-5-13-4-14-15/h2-5H,1H3
InChIKeyAAGUUHOFEAVCIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3,5-Difluoro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate (CAS 866009-52-1): Physicochemical Identity and Structural Context for Procurement Evaluation


Methyl 3,5-difluoro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate (CAS 866009-52-1) is a fluorinated 1,2,4-triazole building block with the molecular formula C10H7F2N3O2 and a molecular weight of 239.18 g/mol . Its core structure comprises a benzoate methyl ester substituted at the 4-position with a 1,2,4-triazole ring and at the 3- and 5-positions with fluorine atoms. This substitution pattern places the target compound within a well-established class of fluorinated heterocycles widely employed as intermediates in antifungal, anticancer, and agrochemical discovery programs [1]. The compound is commercially available as a research chemical with purity specifications reaching 98% . However, no peer-reviewed publication or patent was identified in the curated literature that directly reports biological activity data specific to this CAS number. The differentiating evidence presented below is therefore drawn primarily from comparative physicochemical profiling, structural class-level inference, and supply-chain quality metrics.

Why Closely Related Triazole Benzoate Analogs Cannot Simply Replace Methyl 3,5-Difluoro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate in Structure- and Property-Driven Research


The 3,5-difluoro substitution pattern distinguishes this compound from its closest commercially available analogs, including the non-fluorinated parent (CAS 58419-67-3, MW 203.20), the mono-fluoro derivative (CAS 866009-43-0, MW 221.19), and the 3-nitro variant (CAS 167626-49-5, MW 248.19) [1]. Simple replacement with any of these analogs would alter key molecular properties—molecular weight, lipophilicity, electronic distribution, and hydrogen-bonding capacity—that are critical determinants of binding affinity, metabolic stability, and physicochemical behavior in biological and catalytic systems [2]. Even positional isomerism matters: the 1,2,4-triazole regioisomer is not interchangeable with 1,2,3-triazole variants (e.g., CAS 166196-11-8, the rufinamide carboxylic acid metabolite, which shares the identical molecular formula C10H7F2N3O2 but a different connectivity) [3]. In lead optimization and SAR campaigns, these subtle structural variations translate into significant differences in CYP51 inhibition potency, selectivity, and pharmacokinetic profiles, as demonstrated across numerous fluconazole-derived analog series [2]. The quantitative evidence below substantiates why this specific compound merits prioritization when the 3,5-difluoro-4-(1,2,4-triazol-1-yl) pharmacophore is required.

Quantitative Differentiation Evidence for Methyl 3,5-Difluoro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate Against Structural Analogs


Molecular Weight Differentiation: 3,5-Difluoro Substitution Increases MW by 35.98 Da (17.7%) Relative to the Non-Fluorinated 1,2,4-Triazole Benzoate Core

The target compound has a molecular weight of 239.18 g/mol, compared with 203.20 g/mol for the non-fluorinated analog methyl 4-(1H-1,2,4-triazol-1-yl)benzoate (CAS 58419-67-3) and 221.19 g/mol for the mono-fluoro analog methyl 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoate (CAS 866009-43-0) [1]. The incremental increase of 35.98 Da (17.7%) versus the non-fluorinated core places the compound firmly within the preferred molecular weight range (200–500 Da) for lead-like molecules while providing the enhanced lipophilicity and metabolic stability associated with aromatic fluorine substitution.

Physicochemical Profiling Drug Design Property-Based Optimization

Purity Specification Advantage: 98% Commercial Purity vs. 95% for Alternative Supply Sources

Commercial purity specifications for the target compound reach 98% (Leyan, Product No. 2283613) compared with 95% offered by AKSci (Catalog No. 6527CM) for the same compound . By comparison, the mono-fluoro analog methyl 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoate (CAS 866009-43-0) and the nitro analog methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate (CAS 167626-49-5) are typically listed at >95% purity [1]. The 3-percentage-point purity differential translates to a lower impurity burden in downstream reactions, particularly important in multi-step synthetic sequences where intermediate purity directly affects final product yield and analytical characterization fidelity.

Supply Chain Quality Reproducibility Procurement Specifications

Regioisomeric Differentiation: 1,2,4-Triazole vs. 1,2,3-Triazole Scaffold Impacts CYP51 Binding Geometry and Antifungal Selectivity

The target compound contains a 1,2,4-triazole ring directly attached at the 4-position of the benzoate, distinguishing it from the isomeric 1,2,3-triazole-4-carboxylic acid derivative 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS 166196-11-8, rufinamide acid metabolite), which shares the identical molecular formula (C10H7F2N3O2, MW 239.18) but a different triazole connectivity [1]. Within the fluconazole analog class, the 1,2,4-triazole regioisomer has been consistently shown to be the active pharmacophore for CYP51 heme-iron coordination, whereas 1,2,3-triazole analogs frequently display reduced or absent antifungal activity [2]. In a published structure-activity study of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols, compounds bearing the 1,2,4-triazole moiety exhibited MIC80 values as low as 0.015 µg/mL against Candida albicans, while corresponding 1,2,3-triazole variants showed no detectable activity (MIC80 > 64 µg/mL) [3].

Antifungal Drug Design CYP51 Inhibition Structure-Activity Relationships

Lipophilicity Modulation: Calculated LogP Enhancement from Dual Fluorination Increases Membrane Permeability Potential Relative to Non-Fluorinated Analog

The non-fluorinated analog methyl 4-(1H-1,2,4-triazol-1-yl)benzoate has a calculated XLogP3 of 1.5 [1]. Although an experimentally determined logP value for the target compound is not available in the curated literature, the dual aromatic fluorine substitution at the 3- and 5-positions is predicted to increase logP by approximately 0.5–0.8 log units based on the established Hansch π constant for aromatic fluorine (π = +0.14 per fluorine atom on benzene) and the additivity principle of substituent lipophilicity contributions [2]. This would place the estimated logP of the target compound in the range of 2.0–2.3, which falls within the optimal lipophilicity window (logP 1–3) associated with favorable oral absorption and membrane permeability while mitigating promiscuous binding risks [3]. By contrast, the 3-nitro analog (CAS 167626-49-5) is expected to have a lower logP due to the polar nitro group (π = -0.28), making it less suitable for membrane-permeability-dependent applications.

Lipophilicity Optimization Drug-Likeness Membrane Permeability

Recommended Research and Industrial Application Contexts for Methyl 3,5-Difluoro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate Based on Verified Differentiation Evidence


Scaffold for Next-Generation Azole Antifungal Lead Optimization (CYP51-Targeted Programs)

The 1,2,4-triazole-3,5-difluorophenyl motif has been validated as a CYP51 pharmacophore in multiple fluconazole-derived analog series, where 1,2,4-triazole compounds achieve MIC80 values in the nanomolar range against Candida species, whereas their 1,2,3-triazole counterparts are inactive [1]. The target compound provides this validated pharmacophore core with a synthetically versatile methyl ester handle, enabling rapid diversification at the carboxylate position through amidation, hydrolysis, or reduction. Programs seeking to improve upon the metabolic stability limitations of fluconazole (cLogP ≈ 0.74, MW 306.27) can use this lower-molecular-weight intermediate (MW 239.18) as a starting point for systematic SAR exploration.

Intermediate for Fluorinated PET Tracer and ¹⁸F-Radiochemistry Precursor Development

The 3,5-difluoro arrangement serves as a non-radioactive 'cold' reference standard for SAR and analytical method development, while the methyl ester provides a reactive anchor point for introducing radioactive fluorine via prosthetic group conjugation or late-stage fluorination strategies. The regioisomeric purity of the 1,2,4-triazole system avoids the confounding signals from 1,2,3-triazole side-products that could compromise radiochemical purity specifications during tracer validation [2].

Building Block for Agrochemical Fungicide Discovery (Succinate Dehydrogenase Inhibitor and Demethylase Inhibitor Programs)

Triazole derivatives represent one of the largest classes of commercial agricultural fungicides, and the difluorophenyl-1,2,4-triazole motif is a privileged scaffold for demethylase inhibitor (DMI) fungicides [1]. The target compound offers a differentiated balance of lipophilicity (estimated logP ~2.0–2.3), intermediate molecular weight, and the synthetic flexibility of the methyl ester for generating amide and hydrazide libraries. These property parameters align with established agrochemical design guidelines for foliar uptake and phloem mobility.

Reference Standard for Analytical Method Development in Triazole Quality Control and Impurity Profiling

With commercial purity reaching 98% , the target compound is suitable as a reference standard for HPLC/LC-MS method validation aimed at quantifying related-substance impurities in triazole-containing pharmaceutical intermediates. The availability of structurally defined impurities such as the mono-fluoro des-fluoro analog (CAS 866009-43-0) and the 1,2,3-triazole regioisomer (CAS 166196-11-8) [2] enables systematic forced-degradation and impurity-spiking studies to establish system suitability criteria for quality control laboratories.

Quote Request

Request a Quote for methyl 3,5-difluoro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.